3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex organic compound with the molecular formula C23H23N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of barbituric acid with aldehydes and amines under specific conditions. This reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration, crystallization, or chromatography techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyrimidoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-BUTYL-10-(2,3-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE
- 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one
Uniqueness
3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is unique due to its specific substitution pattern on the pyrimidoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C23H23N3O2/c1-4-5-12-25-22(27)19-14-17-8-6-7-9-20(17)26(21(19)24-23(25)28)18-11-10-15(2)16(3)13-18/h6-11,13-14H,4-5,12H2,1-3H3 |
InChI Key |
SRWUERIPMYKJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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